N-cyclooctyl-3,4-dimethylbenzamide
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Overview
Description
N-cyclooctyl-3,4-dimethylbenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a cyclooctyl group attached to the nitrogen atom of the benzamide structure, with two methyl groups positioned at the 3 and 4 locations on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-3,4-dimethylbenzamide typically involves the reaction of 3,4-dimethylbenzoic acid with cyclooctylamine. The process begins with the conversion of 3,4-dimethylbenzoic acid to its corresponding acid chloride using reagents such as thionyl chloride. The acid chloride is then reacted with cyclooctylamine in the presence of a base like triethylamine to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the methyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-cyclooctyl-3,4-dimethylbenzylamine.
Substitution: Brominated or nitrated derivatives of this compound.
Scientific Research Applications
N-cyclooctyl-3,4-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-cyclooctyl-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with receptors or enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylbenzamide: Similar structure but lacks the cyclooctyl group.
N-Cyclooctyl-3,5-dimethylbenzamide: Similar but with methyl groups at different positions on the benzene ring.
N-Cycloheptyl-3,4-dimethylbenzamide: Similar but with a cycloheptyl group instead of a cyclooctyl group .
Uniqueness
N-cyclooctyl-3,4-dimethylbenzamide is unique due to the presence of the cyclooctyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds .
Properties
CAS No. |
549515-77-7 |
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Molecular Formula |
C17H25NO |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
N-cyclooctyl-3,4-dimethylbenzamide |
InChI |
InChI=1S/C17H25NO/c1-13-10-11-15(12-14(13)2)17(19)18-16-8-6-4-3-5-7-9-16/h10-12,16H,3-9H2,1-2H3,(H,18,19) |
InChI Key |
PYVUDPXQVVLFCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCCCCCC2)C |
Origin of Product |
United States |
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